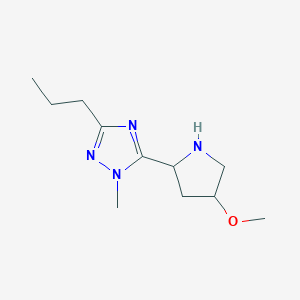
5-(4-Methoxypyrrolidin-2-yl)-1-methyl-3-propyl-1h-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methoxypyrrolidin-2-yl)-1-methyl-3-propyl-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a triazole ring, which is a five-membered ring containing three nitrogen atoms.
Métodos De Preparación
The synthesis of 5-(4-Methoxypyrrolidin-2-yl)-1-methyl-3-propyl-1H-1,2,4-triazole typically involves the construction of the triazole ring followed by the introduction of the pyrrolidine moiety. One common synthetic route involves the cyclization of appropriate precursors under specific conditions.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
5-(4-Methoxypyrrolidin-2-yl)-1-methyl-3-propyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Aplicaciones Científicas De Investigación
5-(4-Methoxypyrrolidin-2-yl)-1-methyl-3-propyl-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 5-(4-Methoxypyrrolidin-2-yl)-1-methyl-3-propyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparación Con Compuestos Similares
5-(4-Methoxypyrrolidin-2-yl)-1-methyl-3-propyl-1H-1,2,4-triazole can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities, but differ in their specific substituents and overall structure.
Triazole derivatives: These compounds share the triazole ring and are known for their diverse biological activities, including antifungal and antimicrobial properties.
Pyrrolidinone derivatives: These compounds contain a pyrrolidinone ring and are studied for their potential therapeutic applications, such as in the treatment of neurological disorders.
The uniqueness of this compound lies in its specific combination of the pyrrolidine and triazole rings, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H20N4O |
|---|---|
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
5-(4-methoxypyrrolidin-2-yl)-1-methyl-3-propyl-1,2,4-triazole |
InChI |
InChI=1S/C11H20N4O/c1-4-5-10-13-11(15(2)14-10)9-6-8(16-3)7-12-9/h8-9,12H,4-7H2,1-3H3 |
Clave InChI |
HSHIWUGYCRBHCP-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NN(C(=N1)C2CC(CN2)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




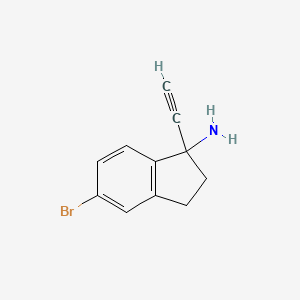
![3-Butyl-2-((E)-2-((E)-3-((E)-2-(3-butyl-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo](/img/structure/B13478267.png)
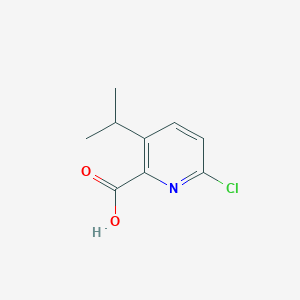

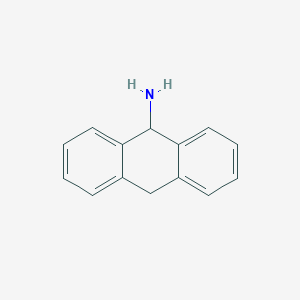
![methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B13478290.png)
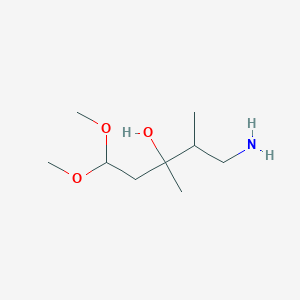
![methyl[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B13478298.png)
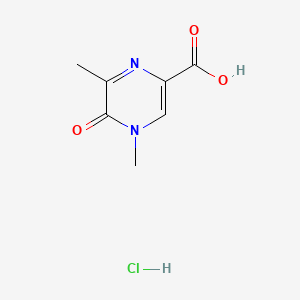
![2-{Bicyclo[1.1.1]pentan-1-ylsulfanyl}pyrimidine](/img/structure/B13478302.png)

![methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B13478311.png)
